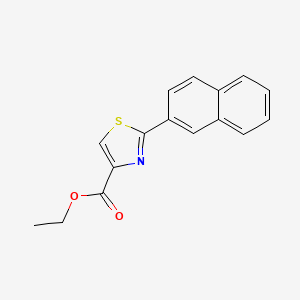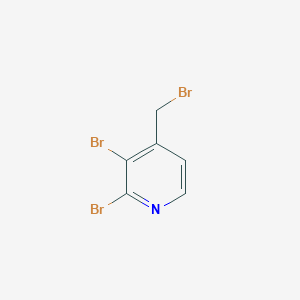dimethylsilane](/img/structure/B13663534.png)
(R)-[2-Bromo-1-(3-methoxyphenyl)ethoxy](tert-butyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane is a chiral organosilicon compound It is characterized by the presence of a bromine atom, a methoxyphenyl group, and a tert-butyl dimethylsilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane typically involves the reaction of ®-2-bromo-1-(3-methoxyphenyl)ethanol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions
®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are employed.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include hydrocarbons and alcohols.
科学研究应用
Chemistry
In organic synthesis, ®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its structural features allow for the exploration of various biological pathways and interactions.
Medicine
In medicinal chemistry, ®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane can be used as a precursor for the synthesis of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical transformations makes it a versatile intermediate.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
作用机制
The mechanism of action of ®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the methoxyphenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
®-2-Bromo-1-(3-methoxyphenyl)ethanol: Similar structure but lacks the tert-butyl dimethylsilane group.
®-2-Chloro-1-(3-methoxyphenyl)ethoxydimethylsilane: Similar structure but with a chlorine atom instead of bromine.
®-2-Bromo-1-(4-methoxyphenyl)ethoxydimethylsilane: Similar structure but with a methoxy group at the para position.
Uniqueness
®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane is unique due to the combination of its chiral center, bromine atom, and tert-butyl dimethylsilane group. This combination imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C15H25BrO2Si |
|---|---|
分子量 |
345.35 g/mol |
IUPAC 名称 |
[2-bromo-1-(3-methoxyphenyl)ethoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C15H25BrO2Si/c1-15(2,3)19(5,6)18-14(11-16)12-8-7-9-13(10-12)17-4/h7-10,14H,11H2,1-6H3 |
InChI 键 |
JTAVMEOXMUPBPI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC(CBr)C1=CC(=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663455.png)

![5-Ethyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B13663467.png)



![4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid](/img/structure/B13663497.png)







